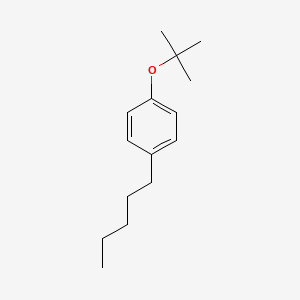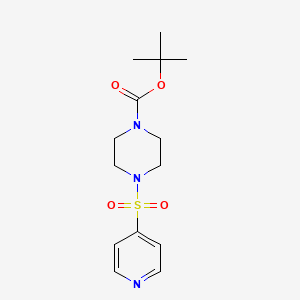
1-Boc-4-(4-pyridylsulfonyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Boc-4-(4-pyridylsulfonyl)piperazine is a chemical compound with the molecular formula C14H21N3O4S. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. The Boc group (tert-butoxycarbonyl) is a protecting group commonly used in organic synthesis to protect amines from unwanted reactions.
Méthodes De Préparation
The synthesis of 1-Boc-4-(4-pyridylsulfonyl)piperazine typically involves the reaction of 4-(4-pyridylsulfonyl)piperazine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .
Analyse Des Réactions Chimiques
1-Boc-4-(4-pyridylsulfonyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides to form substituted piperazine derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like triethylamine, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
1-Boc-4-(4-pyridylsulfonyl)piperazine has various scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biological systems, particularly in the investigation of enzyme inhibitors and receptor ligands.
Medicine: It is used in the development of new drugs, particularly those targeting neurological and psychiatric disorders.
Mécanisme D'action
The mechanism of action of 1-Boc-4-(4-pyridylsulfonyl)piperazine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of enzymes or as a ligand for receptors, modulating their activity and affecting various biological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
1-Boc-4-(4-pyridylsulfonyl)piperazine can be compared with other similar compounds, such as:
1-Boc-4-(4-aminophenyl)piperazine: This compound has an amino group instead of a pyridylsulfonyl group, making it useful in different synthetic applications.
1-Boc-4-(4-cyanobenzyl)piperazine: This compound has a cyanobenzyl group, which imparts different chemical properties and reactivity.
1-Boc-4-(4-benzyl)piperazine: This compound has a benzyl group, making it useful in the synthesis of various organic molecules.
Each of these compounds has unique properties and applications, highlighting the versatility and importance of piperazine derivatives in scientific research and industry.
Propriétés
Formule moléculaire |
C14H21N3O4S |
|---|---|
Poids moléculaire |
327.40 g/mol |
Nom IUPAC |
tert-butyl 4-pyridin-4-ylsulfonylpiperazine-1-carboxylate |
InChI |
InChI=1S/C14H21N3O4S/c1-14(2,3)21-13(18)16-8-10-17(11-9-16)22(19,20)12-4-6-15-7-5-12/h4-7H,8-11H2,1-3H3 |
Clé InChI |
VWKPIOUCWXYBSO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=NC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






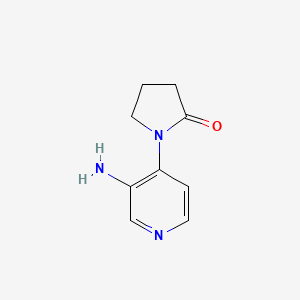
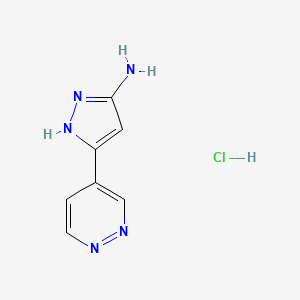
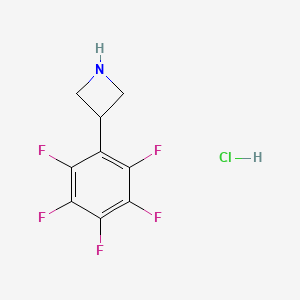



![[[6-Nitro-1-(trifluoromethyl)-2,3-dihydro-1-indenyl]oxy]trimethylsilane](/img/structure/B13708336.png)

